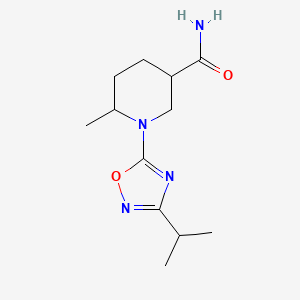![molecular formula C17H23N3O B7631442 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol](/img/structure/B7631442.png)
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol, also known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects for various neurological disorders. This drug has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mechanism of Action
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol works by inhibiting the activity of an enzyme called amyloid beta protein precursor (AβPP). AβPP is a precursor to the formation of amyloid beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. By inhibiting AβPP, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol prevents the formation of Aβ plaques and reduces inflammation in the brain.
Biochemical and Physiological Effects:
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been shown to have several biochemical and physiological effects. This drug has been shown to reduce inflammation in the brain, improve cognitive function, and protect against neuronal damage. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to reduce the levels of Aβ plaques in the brain, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has several advantages for lab experiments. This drug is relatively easy to synthesize, and its mechanism of action is well understood. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been extensively studied in animal models, which provides a solid foundation for future research. However, 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has some limitations for lab experiments. This drug has not been extensively studied in humans, and its long-term effects are not well understood.
Future Directions
There are several future directions for research on 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol. One potential area of research is the use of this drug in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is the development of more potent and selective inhibitors of AβPP. Additionally, more research is needed to understand the long-term effects of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol and its potential for use in humans.
Synthesis Methods
The synthesis of 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol involves several steps. The starting material for the synthesis is 4-hydroxybenzaldehyde, which is reacted with 1-propan-2-yl-4,5,6,7-tetrahydroindazole in the presence of a base to form the imine intermediate. The imine is then reduced using sodium borohydride to form the amine intermediate, which is then coupled with 4-chloromethylphenol using a palladium catalyst to form 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol.
Scientific Research Applications
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and Down syndrome. This drug has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation in the brain. 4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol has also been shown to have potential applications in the treatment of other disorders, such as cancer and viral infections.
properties
IUPAC Name |
4-[[(1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)20-17-14(11-19-20)4-3-5-16(17)18-10-13-6-8-15(21)9-7-13/h6-9,11-12,16,18,21H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTJUIWFQFWNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2NCC3=CC=C(C=C3)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1-Propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)amino]methyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)
![5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile](/img/structure/B7631365.png)
![5-cyclopropyl-N-[(2-imidazol-1-ylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7631369.png)
![6-[(2-hydroxycyclopentyl)amino]-N-prop-2-ynylpyridine-3-carboxamide](/img/structure/B7631373.png)
![tert-butyl N-(9-acetyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate](/img/structure/B7631375.png)
![2-[[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]amino]cyclopentan-1-ol](/img/structure/B7631377.png)
![(3-Fluoropyridin-4-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631383.png)
![2-[(3-Chloropyridin-4-yl)amino]cyclopentan-1-ol](/img/structure/B7631397.png)
![(6-Fluoroquinolin-8-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631403.png)
![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631405.png)

![4-[[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methyl]phenol](/img/structure/B7631419.png)
![2-[(5-Bromopyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B7631423.png)
![[2-(1,2,4-Oxadiazol-3-yl)azepan-1-yl]-(1-phenyl-1,2,4-triazol-3-yl)methanone](/img/structure/B7631439.png)